molecular formula C13H18N2O3 B2928849 tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1036381-91-5

tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B2928849
CAS RN: 1036381-91-5
M. Wt: 250.298
InChI Key: SYYLNESTCFDFBW-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate (TBONC) is a synthetic compound that has been used in scientific research for a variety of applications. It is an organometallic compound, with a molecular weight of 209.28 g/mol, and is composed of C9H13NO3. TBONC has a variety of properties, including being insoluble in water and having a melting point of 91°C. Its chemical structure is shown in Figure 1.
Figure 1. Chemical structure of TBONC

Scientific Research Applications

Synthesis and Antibacterial Activity

tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate has been explored in the synthesis of fluoronaphthyridines and quinolones as antibacterial agents. These compounds, including derivatives like 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, have been tested for their in vitro and in vivo antibacterial activities. Certain derivatives, notably with cycloalkylamino substituents, have shown significant antibacterial efficacy, making them promising candidates for therapeutic agents (Bouzard et al., 1992).

Enantioselective Sensing

Another area of application is in the field of enantioselective sensing, where derivatives of tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate have been employed. For instance, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide has been synthesized from related compounds and shown to form a highly fluorescent scandium complex. This complex is utilized for the enantioselective sensing of chiral amino alcohols, demonstrating the compound's utility in analytical chemistry (Liu et al., 2008).

Catalysis in Water Oxidation

Research has also extended into the synthesis of dinuclear complexes for water oxidation, incorporating structures related to tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate. These complexes have been characterized and show promise in oxygen evolution reactions, indicating potential applications in catalysis and renewable energy (Zong & Thummel, 2005).

Organic Synthesis and Drug Development

The compound's derivatives have been explored for their potential in creating fused tetracyclic heterocycles, a class of compounds with significant interest in drug development and organic synthesis. A three-component reaction involving aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate has yielded high yields of these heterocycles under catalyst-free conditions, showcasing the versatility of tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate in organic synthesis (Li et al., 2013).

properties

IUPAC Name

tert-butyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-6-10-9(8-15)4-5-11(16)14-10/h4-5H,6-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYLNESTCFDFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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